molecular formula C13H17ClN2O B132958 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride CAS No. 148077-69-4

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

Cat. No.: B132958
CAS No.: 148077-69-4
M. Wt: 252.74 g/mol
InChI Key: KNBRFZWWCBSGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride (CAS: 148077-69-4; alternative CAS: 106261-64-7 for its dihydrochloride form) is a benzoyl chloride derivative featuring a 4-methylpiperazine moiety linked via a methylene bridge to the benzoyl core. This compound is a critical intermediate in synthesizing imatinib (Gleevec®), a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . Its structure enables reactivity as an acylating agent, facilitating covalent bond formation with nucleophiles like amines, which is pivotal in constructing pharmacologically active molecules .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • Mechanism of Action : The compound has been investigated for its potential as a targeted therapy in cancer treatment. It acts as a precursor in the synthesis of kinase inhibitors that show promising cytotoxic effects against various cancer cell lines.
    • Case Study : In one study, derivatives synthesized using 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating significant anti-tumor activity .
  • Development of Imatinib
    • Role in Synthesis : The compound plays a crucial role in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The coupling of this compound with other intermediates has been shown to yield Imatinib with high molar yields and low impurities .
    • Process Optimization : Recent advancements have focused on improving the synthesis process to enhance yield while minimizing genotoxic impurities .
  • Potential Antiviral Activity
    • Research Findings : Emerging studies suggest that compounds derived from this compound may exhibit antiviral properties against filoviruses such as Ebola and Marburg. These compounds have shown effectiveness in inhibiting viral entry in cellular models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds synthesized from this precursor have been shown to inhibit key kinases involved in cancer progression, making them valuable candidates for drug development.
  • Binding Affinity Studies : Interaction studies indicate that these compounds possess favorable binding affinities for their targets, which is critical for their therapeutic efficacy .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ResearchSynthesis of kinase inhibitorsIC50 values: 29-59 µM against cancer cell lines
Imatinib DevelopmentCoupling reactions yielding ImatinibMolar yields > 64% with reduced impurities
Antiviral ActivityPotential inhibitors for Ebola and Marburg virusesEffective in inhibiting viral entry

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoyl chloride derivatives with substituents on the aromatic ring or modifications to the piperazine moiety exhibit distinct chemical and pharmacological properties. Key analogues include:

4-Methoxybenzoyl chloride

  • Substituent : Methoxy (-OCH₃) at the para position.
  • Reactivity : Electron-donating methoxy group reduces electrophilicity of the carbonyl carbon, decreasing acylation efficiency compared to electron-withdrawing substituents .
  • Applications : Used in synthesizing dopamine D2-like receptor ligands .

4-Nitrobenzoyl chloride Substituent: Nitro (-NO₂) at the para position. Reactivity: Strong electron-withdrawing effect enhances carbonyl reactivity, making it more reactive toward nucleophiles. Applications: Precursor for aryl-carboxamides with antiviral activity .

4-(Trifluoromethyl)benzoyl chloride

  • Substituent : Trifluoromethyl (-CF₃) at the para position.
  • Reactivity : Electron-withdrawing -CF₃ group increases stability and resistance to hydrolysis.
  • Applications : Synthesizes benzhydrazides for antiviral agents .

4-(Methylthio)benzoyl chloride

  • Substituent : Methylthio (-SCH₃) at the para position.
  • Reactivity : Moderate electron-donating effect balances reactivity and stability.
  • Applications : Used in polymerization initiators and liquid crystal synthesis .

4-(1,2,2-Trifluorovinyloxy)benzoyl chloride Substituent: Trifluorovinyloxy group at the para position. Reactivity: Unique fluorinated structure enables crosslinking in polymer synthesis. Applications: Key monomer for high-performance polyimides .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Reactivity (vs. Benzoyl Chloride) Key Applications
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride -CH₂-(4-methylpiperazine) 296.80 (free base) Moderate (electron-donating N-methylpiperazine) Imatinib synthesis
4-Methoxybenzoyl chloride -OCH₃ 170.59 Lower Dopamine receptor ligands
4-Nitrobenzoyl chloride -NO₂ 185.57 Higher Antiviral carboxamides
4-(Trifluoromethyl)benzoyl chloride -CF₃ 208.56 Higher Antiviral benzhydrazides
4-(Methylthio)benzoyl chloride -SCH₃ 186.67 Moderate Polymerization initiators

Table 2: Commercial Availability and Pricing

Compound CAS Number Purity Price (per 5g) Supplier
This compound dihydrochloride 106261-64-7 ≥95% €1,082.00 CymitQuimica
4-Methoxybenzoyl chloride 100-07-2 ≥98% $90.00 Santa Cruz Biotechnology
4-Nitrobenzoyl chloride 122-04-3 ≥97% $120.00 Merck AG

Research Findings

Synthetic Efficiency: Electron-withdrawing substituents (e.g., -NO₂, -CF₃) enhance acylation rates but may reduce solubility in polar solvents . 4-Methylpiperazine’s electron-donating nature in this compound necessitates optimized conditions (e.g., pyridine as a base) for efficient coupling in imatinib synthesis .

Biological Activity: Analogues with -CF₃ or -NO₂ groups demonstrated antiviral activity against poxviruses (IC₅₀: 0.5–5 µM) due to enhanced electrophilicity and target binding . 4-Methoxy derivatives showed selectivity for dopamine D4 receptors (Ki: 12 nM), highlighting substituent-dependent receptor affinity .

Stability and Handling :

  • This compound dihydrochloride is hygroscopic and requires storage under inert conditions .
  • Fluorinated derivatives (e.g., 4-(1,2,2-trifluorovinyloxy)benzoyl chloride) exhibit superior thermal stability in polymer matrices .

Biological Activity

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride, with the molecular formula C₁₃H₁₇ClN₂O, is a significant compound in medicinal chemistry, primarily known for its role as a chemical intermediate in the synthesis of various pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs). This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzoyl group linked to a 4-methylpiperazine moiety. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Synthesis and Applications

This compound is synthesized through various methods, including reactions involving piperazine derivatives and benzoyl chlorides. Its primary application lies in the development of TKIs, which are vital in treating cancers by inhibiting specific enzymes involved in cell signaling pathways.

Synthesis Overview

The synthesis typically involves:

  • Reagents : 4-methylpiperazine and benzoyl chloride.
  • Conditions : The reaction is often conducted under controlled temperatures to optimize yield and purity.
  • Yield : The synthesis routes reported yield high percentages of the desired product, facilitating its use in further pharmaceutical development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Tyrosine Kinase Inhibition : It serves as a precursor for compounds like imatinib mesylate, a well-known TKI used in treating chronic myeloid leukemia (CML). Imatinib has demonstrated effective inhibition of c-Kit and Bcr-Abl kinases with IC50 values around 25 nM and 100 nM respectively .
  • Antitumor Activity : Preliminary studies suggest that derivatives synthesized from this compound show promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM against specific tumor types.

Case Studies

  • Imatinib Development :
    • Imatinib (STI571), derived from this compound, has been extensively studied for its efficacy against CML. It inhibits cell proliferation and induces apoptosis in cancer cells.
    • Clinical studies have shown significant tumor reduction rates in patients treated with imatinib, underscoring the importance of this compound in cancer therapy .
  • Antimicrobial Studies :
    • Compounds derived from similar piperazine structures have been subjected to antibacterial screening, demonstrating varied activities against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a scaffold for developing antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeCompound/DerivativesIC50 Values (µM/nM)Notes
Tyrosine Kinase InhibitionImatinib (derived from 4-MPMBC)25 nM (Bcr-Abl), 100 nM (c-Kit)Effective in CML treatment
CytotoxicityVarious derivatives29 - 59 µMAgainst multiple cancer cell lines
AntimicrobialPiperazine derivativesVariedEffective against Gram-positive/negative bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(chloromethyl)benzoyl chloride with 4-methylpiperazine under alkaline conditions to facilitate amine coupling. Optimization includes:

  • Temperature control : Maintain 0–5°C during exothermic steps to minimize byproducts .
  • Solvent selection : Use anhydrous dichloromethane or THF to prevent hydrolysis of the acyl chloride group .
  • Catalysts : Add triethylamine to scavenge HCl and drive the reaction forward .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Confirm the presence of the methylpiperazine methyl group (δ ~2.3 ppm, singlet) and benzoyl chloride carbonyl (δ ~170 ppm in ¹³C NMR) .
  • HPLC : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., benzoic acid derivatives) .
  • FT-IR : Verify acyl chloride C=O stretch at ~1770 cm⁻¹ and absence of -OH bands (indicative of hydrolysis) .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Desiccants (e.g., molecular sieves) prevent moisture-induced hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling guide experimental design for reactions involving this compound?

  • Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Solvent effects : Simulate solvation free energies with COSMO-RS to select solvents that stabilize intermediates .
  • ICReDD framework : Integrate computational screening (e.g., transition state searches) with high-throughput experimentation to narrow optimal conditions, reducing trial-and-error cycles by ~50% .

Q. How can researchers resolve discrepancies in reported stability data under varying pH and temperature?

  • Systematic stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) across pH 3–9. Monitor degradation via HPLC and kinetic modeling (Arrhenius plots) to identify pH-dependent hydrolysis mechanisms .
  • Controlled environment replication : Use buffer systems with ionic strength adjustments to isolate pH effects from ionic interference .

Q. What strategies mitigate side reactions during acylations using this benzoyl chloride derivative?

  • Competitive quenching : Add scavengers (e.g., tert-butanol) to consume excess acyl chloride post-reaction, reducing esterification byproducts .
  • Low-temperature kinetics : Perform reactions at –20°C to slow hydrolysis and favor nucleophilic attack on the acyl chloride .
  • In situ monitoring : Use ReactIR or online HPLC to track reactant consumption and adjust stoichiometry dynamically .

Q. How can statistical design of experiments (DoE) optimize multi-step syntheses involving this compound?

  • Factorial design : Screen factors (e.g., molar ratio, solvent polarity, temperature) to identify critical parameters. For example, a 2³ factorial design revealed solvent polarity as the dominant factor in coupling efficiency (>80% yield in DCM vs. 45% in DMF) .
  • Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 1.2:1 amine:acyl chloride ratio, 25°C, 12 hr) .

Q. What analytical techniques confirm successful functionalization in derivatives?

  • Mass spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺ for amide derivatives) with <2 ppm mass accuracy .
  • X-ray crystallography : Resolve crystal structures to confirm regioselectivity in substitution reactions (e.g., piperazine ring orientation) .
  • 2D NMR (HSQC, HMBC) : Assign coupling patterns to distinguish between N- and O-acylation products .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBRFZWWCBSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548319
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148077-69-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.